(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one” is a chemical compound. It contains 19 bonds including 11 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 imine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring and a six-membered ring . It also contains a secondary amide and an imine .Physical and Chemical Properties Analysis
The compound contains a total of 21 atoms; 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . More detailed physical and chemical properties could not be found in the available resources .Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been utilized in chemical synthesis, particularly in reactions that yield dihydropyrrolo[3,2-b]pyridines and dihydroindazoles, as part of research exploring diazonine intermediates and cycloadducts in chemical reactions (Kurita, Kakusawa, & Tsuchiya, 1987).
Ligand-Receptor Interactions
- The compound and its analogues have been studied for their potential in ligand-receptor interactions, particularly in the context of hydrogen-bond formation and pharmacological evaluation for cardiotonic activity (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
Tautomerism and Structural Studies
- It has been used in studies focusing on tautomerism and structural analysis, such as the isomerization of compounds under various conditions, contributing to our understanding of chemical structure and behavior (Jeon, Yu, & Lee, 2005).
Biochemical and Pharmacological Research
- Research has also explored its biochemical and pharmacological aspects, such as the synthesis of compounds for potential antiplatelet and vasodilatory activity, contributing to medicinal chemistry (Sirakanyan et al., 2021).
Mechanism of Action
Target of Action
This compound belongs to the class of pyridin-2-ones , which are known to display a range of pharmacological effects including anti-inflammatory activities . .
Mode of Action
Pyridin-2-ones, as a class, are known to interact with various targets to exert their effects . The specific interactions of EN300-26975546 with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Given the compound’s classification as a pyridin-2-one , it may potentially influence pathways related to inflammation, given the known anti-inflammatory activities of this class
Result of Action
As a member of the pyridin-2-one class , it may potentially exert anti-inflammatory effects . .
Future Directions
Properties
IUPAC Name |
(3aS,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXXCANBSAVJKD-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(CCCN2)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@H](CCCN2)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.